molecular formula C16H22N4O3 B6627218 3-[4-Methoxy-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-ol

3-[4-Methoxy-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-ol

Cat. No. B6627218
M. Wt: 318.37 g/mol
InChI Key: GVZUMVNUHYCLQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-Methoxy-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-ol is a chemical compound that has gained significant attention in scientific research. This compound has shown promising results in various research studies, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 3-[4-Methoxy-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-ol is not fully understood. However, it is believed to act as a modulator of the cholinergic system, which is involved in learning and memory processes. It has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
3-[4-Methoxy-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-ol has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[4-Methoxy-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-ol in lab experiments is its ability to improve cognitive function and memory in animal models of neurological disorders. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of 3-[4-Methoxy-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-ol. One direction is to further investigate its mechanism of action and its potential use in the treatment of neurological disorders. Another direction is to study its potential use as an analgesic and anti-inflammatory agent. Additionally, future studies could focus on optimizing the synthesis method to make this compound more readily available for research purposes.
Conclusion:
In conclusion, 3-[4-Methoxy-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-ol is a promising chemical compound that has shown potential in various scientific research studies. Its ability to improve cognitive function and memory in animal models of neurological disorders makes it a promising candidate for further study. However, its complex synthesis method and limited availability can make it challenging to use in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 3-[4-Methoxy-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-ol is a complex process that involves several steps. The first step involves the reaction of 3-pyridin-2-yl-1,2,4-oxadiazole-5-carboxylic acid with 4-methoxyphenylpiperidin-4-ol in the presence of a coupling agent. The resulting product is then subjected to a series of purification steps to obtain the final product.

Scientific Research Applications

3-[4-Methoxy-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-ol has been extensively studied in various scientific research studies. This compound has shown promising results in the field of neuroscience, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

3-[4-methoxy-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-22-16(6-10-20(11-7-16)9-4-12-21)15-18-14(19-23-15)13-5-2-3-8-17-13/h2-3,5,8,21H,4,6-7,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZUMVNUHYCLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)CCCO)C2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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